molecular formula C22H17FN4O2S B11614930 (5E)-5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-1-(3-fluorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione

(5E)-5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-1-(3-fluorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione

Cat. No.: B11614930
M. Wt: 420.5 g/mol
InChI Key: WISOJRVDPMKGJR-VXLYETTFSA-N
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Description

The compound (5E)-5-{[2,5-DIMETHYL-1-(PYRIDIN-3-YL)-1H-PYRROL-3-YL]METHYLIDENE}-1-(3-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic molecule featuring a pyrrole ring, a pyridine ring, and a diazinane-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[2,5-DIMETHYL-1-(PYRIDIN-3-YL)-1H-PYRROL-3-YL]METHYLIDENE}-1-(3-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole and pyridine intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include organolithium reagents, halogenated solvents, and catalysts such as palladium or copper complexes .

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[2,5-DIMETHYL-1-(PYRIDIN-3-YL)-1H-PYRROL-3-YL]METHYLIDENE}-1-(3-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced sulfur or nitrogen compounds, and various substituted derivatives of the original compound .

Mechanism of Action

The mechanism by which (5E)-5-{[2,5-DIMETHYL-1-(PYRIDIN-3-YL)-1H-PYRROL-3-YL]METHYLIDENE}-1-(3-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-{[2,5-DIMETHYL-1-(PYRIDIN-3-YL)-1H-PYRROL-3-YL]METHYLIDENE}-1-(3-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: stands out due to its unique combination of structural features, including the pyrrole, pyridine, and diazinane-dione moieties. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

Molecular Formula

C22H17FN4O2S

Molecular Weight

420.5 g/mol

IUPAC Name

(5E)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-1-(3-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C22H17FN4O2S/c1-13-9-15(14(2)26(13)18-7-4-8-24-12-18)10-19-20(28)25-22(30)27(21(19)29)17-6-3-5-16(23)11-17/h3-12H,1-2H3,(H,25,28,30)/b19-10+

InChI Key

WISOJRVDPMKGJR-VXLYETTFSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC(=CC=C4)F

Canonical SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)NC(=S)N(C3=O)C4=CC(=CC=C4)F

Origin of Product

United States

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